5-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers
5-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers
CAS Number: 21344-24-1
This technical guide provides an in-depth overview of 5-Bromothieno[2,3-b]pyridine, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and biological relevance.
Core Chemical and Physical Properties
5-Bromothieno[2,3-b]pyridine is a solid compound at room temperature with the molecular formula C₇H₄BrNS.[1] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 21344-24-1 | [1] |
| Molecular Formula | C₇H₄BrNS | [1] |
| Molecular Weight | 214.08 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 278.0 ± 20.0 °C at 760 mmHg | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Spectroscopic Data
Safety and Handling
5-Bromothieno[2,3-b]pyridine is associated with several hazard statements under the Globally Harmonized System (GHS).[2] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Experimental Protocols: Synthesis of Thieno[2,3-b]pyridine Derivatives
Detailed experimental protocols for the synthesis of various thieno[2,3-b]pyridine derivatives are available in the scientific literature. These syntheses often utilize 5-Bromothieno[2,3-b]pyridine as a key intermediate. A general synthetic approach involves the reaction of a substituted pyridine with a sulfur-containing reagent to construct the fused thiophene ring.
One documented method for creating derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction.[4] For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a solvent mixture like 1,4-dioxane and water.[4] The reaction mixture is typically heated for several hours to drive the coupling reaction to completion.[4]
Another general procedure for the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives starts from 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[5] This starting material is reacted with an appropriate electrophile in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethylformamide (DMF).[5]
Applications in Drug Development
5-Bromothieno[2,3-b]pyridine serves as a versatile scaffold for the synthesis of compounds with a range of biological activities, making it a molecule of high interest in drug discovery.
Anticancer Activity: Pim-1 Kinase Inhibition
Derivatives of 5-Bromothieno[2,3-b]pyridine have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6] By inhibiting Pim-1, these compounds can induce apoptosis and inhibit tumor growth. The Pim-1 signaling pathway is a key regulator of cell cycle progression and apoptosis.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Antidiabetic Activity: Hepatic Gluconeogenesis Inhibition
Thieno[2,3-b]pyridine analogues derived from 5-Bromothieno[2,3-b]pyridine have also been identified as inhibitors of hepatic gluconeogenesis. Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors in the liver. In type 2 diabetes, excessive hepatic gluconeogenesis contributes to hyperglycemia. By inhibiting this pathway, these compounds can help to lower blood glucose levels.
Caption: Hepatic Gluconeogenesis Pathway and Inhibition.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 5-bromothieno[2,3-b]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
